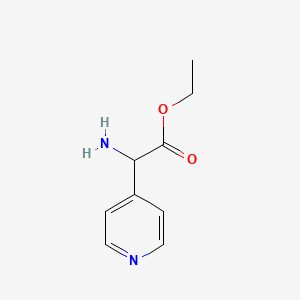

Ethyl 2-amino-2-(pyridin-4-YL)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-amino-2-pyridin-4-ylacetate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-3-5-11-6-4-7/h3-6,8H,2,10H2,1H3 |

InChI Key |

ZWPIUVHTVXWJRD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 2 Pyridin 4 Yl Acetate and Its Analogues

Direct Esterification Approaches

Direct esterification is a primary method for producing the ester functional group in molecules analogous to ethyl 2-amino-2-(pyridin-4-YL)acetate. This typically involves the reaction of a pyridine (B92270) carboxylic acid with an alcohol in the presence of an acid catalyst.

Pyridine-4-carboxylic Acid Precursors and Esterification Conditions

The foundational precursor for this approach is a pyridine carboxylic acid, such as isonicotinic acid (pyridine-4-carboxylic acid). google.comnih.gov The classical method for converting this precursor to its corresponding ethyl ester is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol, in this case, ethanol (B145695), under acidic conditions. masterorganicchemistry.com

The reaction is an equilibrium process, and to achieve high yields, conditions are optimized to favor product formation. masterorganicchemistry.com This often includes using the alcohol as the solvent to ensure it is in large excess. masterorganicchemistry.com The process can be carried out with various alcohols, including water-soluble options like ethanol and isopropanol, or water-immiscible alcohols like n-butanol. google.com For instance, reacting nicotinic acid, an isomer of isonicotinic acid, with isoamyl alcohol in the presence of benzene (B151609) and a sulfonic acid catalyst at temperatures up to 150°C has been reported. google.com Another example involves reacting nicotinic acid with butyl alcohol and a catalyst at a maximum temperature of 134°C for 20 hours. google.com

| Precursor | Alcohol | Catalyst | Solvent | Temperature | Time (h) | Yield | Reference |

| Nicotinic Acid | Butyl Alcohol | Alkyl Sulfonic Acids | Benzene (excess) | 134°C (max) | 20 | N/A | google.com |

| Nicotinic Acid | Isoamyl Alcohol | Alkyl Sulfonic Acids | Benzene (excess) | 150°C (max) | 20 | 91.5% | google.com |

Role of Dehydrating Agents and Acid Catalysis in Esterification

Acid catalysis is crucial for the Fischer esterification process. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For pyridine carboxylic acids, lower alkyl sulfonic acids have been used effectively as catalysts. google.com Lewis acids, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂), have also been shown to catalyze esterification reactions efficiently. organic-chemistry.org

The removal of water, a byproduct of the reaction, is essential to drive the equilibrium toward the ester product. A common technique is azeotropic distillation, where an inert, water-immiscible organic solvent like benzene is added to the reaction mixture. google.com This solvent forms a low-boiling azeotrope with water, which is continuously removed from the reaction using a Dean-Stark apparatus or a similar water separator, thus ensuring high conversion to the ester. google.com

Approaches Involving Pyridine-Containing Intermediates

Alternative synthetic strategies involve using pre-functionalized pyridine intermediates and building the rest of the molecule through substitution and coupling reactions. This is particularly relevant for introducing the α-amino group specific to the target compound.

Nucleophilic Substitution and Coupling Reactions on Pyridine Rings

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2- or 4-position. quimicaorganica.orgstackexchange.com The preference for attack at these positions is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.comyoutube.com

Common reactions include:

The Chichibabin Reaction : This reaction involves the direct amination of the pyridine ring by reacting it with a strong base like sodium amide (NaNH₂). youtube.compearson.com The nucleophile (:NH₂⁻) attacks the C-2 or C-4 position, followed by the elimination of a hydride ion (:H⁻). uoanbar.edu.iq

Reaction of Halopyridines : Pyridines with halogen substituents at the 2- or 4-positions readily react with nucleophiles, where the halogen acts as a leaving group. quimicaorganica.org This allows for the introduction of various functional groups.

Coupling with Organometallics : Grignard reagents can add to pyridine N-oxides, which, after treatment with acetic anhydride (B1165640), yield 2-substituted pyridines. urjc.es

Utilizing Activated Ethyl Acetate (B1210297) Derivatives in Coupling Processes

A direct route to an analogue, ethyl 2-(pyridin-2-ylamino)acetate, involves the reaction of 2-aminopyridine (B139424) with an activated ethyl acetate derivative like ethyl chloroacetate (B1199739). In this nucleophilic substitution reaction, the amino group of 2-aminopyridine attacks the carbon bearing the chlorine atom in ethyl chloroacetate. The reaction is typically performed in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethanol and is heated under reflux. mdpi.comnih.gov This method directly couples the pyridine-containing amine with the ethyl acetate backbone. Another example involves the reaction of ethyl chloro(hydroximino)acetate with a diketone sodium salt in ethanol to form a pyridazine (B1198779) derivative, showcasing a similar coupling principle with a different heterocycle. nih.gov

| Pyridine Intermediate | Activated Ester | Base | Solvent | Conditions | Product | Reference |

| 2-Aminopyridine | Ethyl Chloroacetate | KOH | Ethanol | Reflux, 8h | Ethyl 2-(pyridin-2-ylamino)acetate | mdpi.com |

Optimization of Coupling Efficiency for Amide/Peptide-like Bond Formations

The formation of an amide bond, as seen in the structure of this compound where an amino group and a carbonyl are linked, is a critical step in many syntheses and is analogous to peptide bond formation. creative-peptides.combachem.com Achieving high efficiency and minimizing side reactions, such as racemization, is paramount. luxembourg-bio.comnih.gov A variety of coupling reagents have been developed for this purpose. jpt.compeptide.com

These reagents work by activating the carboxylic acid group, making it highly reactive toward the amine nucleophile. creative-peptides.com Key classes of coupling reagents include:

Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are known for high coupling efficiency. bachem.comjpt.com

Uronium/Aminium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective, especially for difficult couplings, due to the formation of reactive OAt or OBt esters. peptide.comsigmaaldrich.com HATU is often preferred for its speed and lower rate of epimerization. peptide.comnih.gov

Carbodiimides : DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are classical coupling reagents, often used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization. creative-peptides.compeptide.com

Other Phosphorus-Based Reagents : DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a notable reagent that shows remarkable resistance to racemization and is effective for both solution and solid-phase synthesis. luxembourg-bio.comnih.govwikipedia.org

The choice of reagent, base (e.g., DIPEA, 2,4,6-trimethylpyridine), and solvent can be optimized to improve yields and purity. nih.govbiotage.com For example, COMU, an oxymabased uronium salt, has shown high efficiency and is considered safer than triazole-based reagents. acs.org

| Coupling Reagent | Class | Key Features | Reference |

| HATU | Aminium Salt | Highly efficient, fast reaction, low racemization, forms OAt esters. | peptide.comsigmaaldrich.com |

| PyBOP | Phosphonium Salt | Effective, non-toxic version of BOP. | bachem.com |

| DEPBT | Phosphonium-type | Excellent resistance to racemization, good for complex fragments. | luxembourg-bio.comnih.govwikipedia.org |

| COMU | Aminium (Uronium) Salt | High efficiency, safer (Oxyma-based), good solubility. | acs.org |

| EDC/HOBt | Carbodiimide/Additive | Water-soluble byproducts, minimizes racemization. | creative-peptides.compeptide.com |

Synthesis of Related Amino-Pyridyl Acetate Structures

The synthesis of amino-pyridyl acetates, key precursors and analogues to the title compound, can be achieved through various strategic approaches. These methods often involve the coupling of a pyridine moiety with a two- or three-carbon chain containing an ester and an amino group.

Strategies for Ethyl 2-(pyridin-2-ylamino)acetate Formation

The synthesis of ethyl 2-(pyridin-2-ylamino)acetate, an isomer of the primary subject, has been approached through several synthetic routes. One notable method involves the reaction of 2-aminopyridine with ethyl diazoacetate. This reaction leads to the formation of the corresponding 2-carbethoxymethylaminopyridines, another term for ethyl 2-(pyridin-2-ylamino)acetate. chimia.ch While this method provides a direct route to the desired product, the yields and specific conditions can be influenced by the reaction parameters.

Another powerful and widely used method for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a versatile tool for synthesizing aryl amines from aryl halides and amines. wikipedia.orgrug.nl In the context of ethyl 2-(pyridin-2-ylamino)acetate synthesis, this would involve the coupling of a 2-halopyridine with an aminoacetate equivalent, or 2-aminopyridine with a haloacetate. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. nih.gov For instance, the use of ligands like Xantphos in combination with a palladium source such as dichlorobis(triphenylphosphine)palladium(II) and a base like sodium tert-butoxide has proven effective for the N-arylation of aminopyrimidines, a related class of heterocycles. nih.gov

A three-component coupling reaction of 2-aminoazines, aldehydes, and diazo compounds has also been developed, which can lead to the formation of β-amino-α-diazoesters. These intermediates can then be converted into valuable derivatives, including N-pyridyl substituted β-amino acids. rsc.org

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate via Catalytic Reactions

The synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a homologue of the title compound, is well-documented, primarily through the Michael addition of 2-aminopyridine to ethyl acrylate (B77674). This reaction can be catalyzed by various acids.

One common approach utilizes acetic acid as a catalyst. The reaction involves heating 2-aminopyridine and ethyl acrylate in the presence of glacial acetic acid, which facilitates the addition reaction to yield the desired product. patsnap.com This method is considered safe, simple, and suitable for industrial production.

Alternatively, Brønsted acids supported on materials like silica (B1680970) gel have been employed as catalysts. google.com This heterogeneous catalysis approach offers the advantage of catalyst recyclability and can lead to product yields in the range of 50-76%. The reaction is typically carried out by heating the reactants in an oil bath at temperatures between 80-120°C. google.com

The following table summarizes the key aspects of these catalytic methods:

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

| Acetic Acid | 2-Aminopyridine, Ethyl Acrylate | - | 80-85°C | High | patsnap.com |

| Supported Brønsted Acid | 2-Aminopyridine, Ethyl Acrylate | None or Organic Solvent | 80-120°C | 50-76% | google.com |

Diversification through Reaction with Ethyl Chloroacetate and Hydrazine (B178648)

The reaction of aminopyridine derivatives with ethyl chloroacetate provides a pathway to introduce an acetate moiety, which can be further diversified. For instance, a substituted cyanopyridine derivative can be reacted with ethyl chloroacetate in the presence of potassium carbonate. nih.gov The resulting ethyl ester can then be treated with hydrazine hydrate (B1144303) to form the corresponding acetohydrazide. nih.gov This hydrazide serves as a versatile intermediate for the synthesis of various heterocyclic systems. nih.govmdpi.com

This two-step process allows for the introduction of a reactive hydrazide functional group, which can participate in cyclization reactions to form heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles. mdpi.com

Chemo- and Regioselective Synthetic Routes

Achieving chemo- and regioselectivity is a critical aspect of modern organic synthesis, particularly when dealing with multifunctional molecules like amino-pyridyl acetates.

Tandem Cyclization/Bromination Approaches for Imidazopyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activity. Their synthesis often involves the reaction of a 2-aminopyridine with an α-haloketone. A particularly efficient approach is the one-pot tandem cyclization/bromination reaction.

In one such method, 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine in ethyl acetate using tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org This reaction proceeds without the need for a base, and the bromination step is believed to promote the initial cyclization. This metal-free approach provides a practical route to C-3 substituted imidazopyridines. rsc.org An electrochemical approach has also been developed for the synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones, offering a domino condensation/bromination sequence in an undivided cell without external oxidants. researchgate.net

The reaction of 1,2-dihydro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-3-pyridinecarbonitrile with bromine in acetic acid also leads to the formation of the corresponding 3-bromoimidazo[1,2-a]pyridine (B1267429) derivative. prepchem.com

The following table highlights different approaches for the synthesis of 3-bromoimidazo[1,2-a]pyridines:

| Reactants | Reagents | Key Features | Reference |

| α-Bromoketones, 2-Aminopyridine | TBHP in Ethyl Acetate | Metal-free, base-free, tandem cyclization/bromination | rsc.org |

| 2-Aminopyridines, α-Bromoketones | Electrochemical | Domino condensation/bromination, no external oxidant | researchgate.net |

| Substituted Imidazo[1,2-a]pyridine | Bromine in Acetic Acid | Direct bromination of a pre-formed imidazopyridine | prepchem.com |

Selective Functionalization at the Alpha-Carbon of Acetate Moiety

The selective functionalization of the α-carbon of the acetate moiety in pyridyl acetates is a key strategy for introducing molecular diversity. This can be achieved through the generation of an enolate ion followed by reaction with an electrophile.

The α-hydrogens of esters like ethyl 2-pyridylacetate (B8455688) are acidic enough to be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be alkylated at the α-position through an SN2 reaction with an alkyl halide. This method allows for the introduction of various alkyl groups at the carbon adjacent to the carbonyl group.

Recent advancements in photoredox catalysis have also enabled the C-H functionalization of aliphatic C-H bonds. Pyridine N-oxides can be used as hydrogen atom transfer agents to generate radicals at the α-position of carboxylic acids and their derivatives, which can then be coupled with various radical acceptors. acs.org This approach offers a powerful tool for the direct functionalization of the acetate moiety under mild conditions.

Green Chemistry Advancements in Synthesis

The pursuit of greener synthetic pathways for pyridine-containing compounds has led to significant innovations aimed at reducing the environmental footprint of chemical manufacturing. These advancements prioritize the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

Catalytic Systems in Aqueous Media for Analogous Compounds

The use of water as a reaction solvent is a key tenet of green chemistry, offering a safe, non-toxic, and abundant alternative to volatile organic solvents. Research into the synthesis of pyridine derivatives has demonstrated the feasibility and benefits of aqueous-phase catalysis.

One notable approach involves the selective mono- and di-amination of 2,6-dibromopyridine (B144722) using microwave irradiation in water. acs.org This method allows for the synthesis of 2-bromo-6-aminopyridines and 2,6-diaminopyridines with high selectivity by controlling the reaction parameters. acs.org The use of water as the solvent, coupled with the energy efficiency of microwave heating, presents a significant green advantage over traditional methods that often require harsh conditions and organic solvents. acs.org In some cases, the inclusion of a copper catalyst has been shown to be effective for the amination of aryl halides in aqueous media. acs.org

Another green strategy for the synthesis of related 2-amino-4H-chromene-3-carbonitrile derivatives utilizes pyridine-2-carboxylic acid as a catalyst in a water-ethanol mixture. rsc.org This one-pot, multicomponent reaction proceeds with high atom economy and a low E-factor, underscoring its environmentally friendly nature. rsc.org The catalyst is also recyclable, further enhancing the sustainability of the process. rsc.org

The following table summarizes representative examples of catalytic systems used in aqueous or partially aqueous media for the synthesis of pyridine analogues.

| Catalyst System | Reactants | Solvent | Conditions | Product Type | Yield (%) | Reference |

| None (Microwave-assisted) | 2,6-dibromopyridine, Ethylamine (70% in H₂O) | Water | 150-205 °C, 2.5 h, Microwave | 2-bromo-6-(ethylamino)pyridine | High selectivity | acs.org |

| Pyridine-2-carboxylic acid (15 mol%) | Substituted aldehydes, Malononitrile, Dimedone | Water:Ethanol (1:1) | Reflux | 2-amino-4H-chromene-3-carbonitriles | up to 98% | rsc.org |

| Copper/DMPAO | 2,6-dibromopyridine, 2,4-dimethylaniline | Water | Microwave | Monoaminated pyridine | - | acs.org |

Solvent-Free Reaction Conditions and Microwave Irradiation for Related Chromenes

Solvent-free synthesis and the use of microwave irradiation are powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced waste. These techniques have been successfully applied to the synthesis of various heterocyclic compounds, including those structurally related to the pyridine class.

A study on the synthesis of novel steroidal 3-cyano-2-aminopyridines was successfully conducted under solvent-free conditions. nih.gov This method highlights the potential for eliminating the need for solvents in the production of complex aminopyridine derivatives. nih.gov Similarly, the Strecker synthesis of racemic α-aminonitriles has been achieved under solvent-free and catalyst-free conditions, offering a highly efficient and environmentally friendly route to these valuable intermediates. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology. For instance, the synthesis of novel pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol, resulting in excellent yields (82-94%) and significantly shorter reaction times (2-7 minutes) compared to conventional heating. acs.org This method not only accelerates the reaction but also minimizes the risk of side reactions and reduces energy consumption. jocpr.comnih.gov

The synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives has also been efficiently carried out using microwave irradiation. jocpr.com This approach involves the reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate in ethanol, yielding the desired products in good yields. jocpr.com Research on the microwave-assisted synthesis of various heterocyclic compounds, including pyridines and chromenes, via alcohol dehydrogenation catalyzed by manganese (II) and cobalt (II) complexes further demonstrates the broad applicability of this green technique. eurekaselect.com

The table below presents examples of solvent-free and microwave-assisted syntheses of related heterocyclic compounds.

| Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |

| Solvent-free | Enaminonitrile, Primary amines | - | Steroidal 3-cyano-2-aminopyridines | - | nih.gov |

| Microwave-assisted | p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate (B8463686), Acetophenone derivatives, Ammonium acetate | Ethanol, 2-7 min, Microwave | Substituted pyridines | 82-94% | acs.org |

| Microwave-assisted | Chalcones, 3-aminobut-2-enenitrile, Ammonium acetate | Ethanol, 130 °C, 30 min, Microwave | 2,4,6-trisubstituted pyridine-3-carbonitriles | 49-90% | jocpr.com |

| Microwave-assisted | Rhodamine hydrazide, Aromatic aldehydes | Ethanol, Microwave | Rhodamine-derived imines | High | nih.gov |

Minimization of Waste and Energy Consumption in Pyridine Synthesis

One innovative approach involves the synthesis of 2,3,5-trisubstituted pyridines from amino acids, which serve as abundant and renewable starting materials. researchgate.net This strategy offers a sustainable alternative to traditional synthetic routes that often rely on petroleum-based feedstocks.

The principles of atom economy and E-factor are critical metrics for evaluating the greenness of a chemical process. The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst exhibited a high atom economy (99.36%) and a low E-factor (16.68), indicating a highly efficient and low-waste process. rsc.org These metrics provide a quantitative measure of the environmental performance and guide the development of more sustainable synthetic methods.

Reactions of the Ester Group

The ester functionality in this compound is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(pyridin-4-yl)acetic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol, yields the carboxylic acid. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, which is a strong base, is followed by an acid-base reaction between the carboxylic acid and the ethoxide to form the carboxylate salt and ethanol. Acidification of the reaction mixture is then required to protonate the carboxylate and obtain the free carboxylic acid.

A study on the hydrolysis of a structurally related compound, ethyl 2-(aminosulfonyl)benzoate, demonstrated that the reaction is catalyzed by acid and follows pseudo-first-order kinetics nih.gov. The rate of hydrolysis is dependent on both temperature and pH nih.gov.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the alcohol product (ethanol) is removed from the reaction mixture.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the new alcohol.

Base-Catalyzed Transesterification: An alkoxide, generated from the new alcohol, acts as the nucleophile, attacking the carbonyl carbon of the ester.

Transesterification of peptide esters has been shown to occur in methanol with the presence of calcium acetate as a catalyst nih.gov. The synthesis of various esters can be achieved through transesterification reactions catalyzed by different agents, including N-heterocyclic carbenes organic-chemistry.org. In some cases, partial in situ transesterification has been observed during recrystallization from a different alcohol nih.gov.

Table 1: Overview of Ester Group Reactions

| Reaction | Reagents | Product | General Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., HCl, H2SO4) | 2-amino-2-(pyridin-4-yl)acetic acid | Aqueous acid, heat |

| Base-Catalyzed Hydrolysis | 1. OH- (e.g., NaOH, KOH) 2. H3O+ | 2-amino-2-(pyridin-4-yl)acetic acid | 1. Aqueous base, heat 2. Acid workup |

| Transesterification | R'OH, H+ or OR'- | Alkyl 2-amino-2-(pyridin-4-yl)acetate | Excess R'OH, catalyst, heat |

The ester group can be reduced to a primary alcohol, yielding 2-amino-2-(pyridin-4-yl)ethanol. This transformation typically requires strong reducing agents as esters are less reactive than aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH4): This is a powerful and commonly used reducing agent for the conversion of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex. The reduction of amino acids to their corresponding amino alcohols via their ethyl ester hydrochlorides using lithium aluminum hydride has been reported orgsyn.org.

Sodium Borohydride (NaBH4): While generally considered a milder reducing agent that does not typically reduce esters, its reactivity can be enhanced by the addition of certain additives or by performing the reaction at elevated temperatures. For instance, the combination of NaBH4 with Lewis acids like boron trifluoride etherate can effectively reduce amino acids to chiral amino alcohols nih.gov. The reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity can be achieved using sodium borohydride after activation of the carboxylic acid masterorganicchemistry.com. Sodium borohydride has also been used in the preparation of ninhydrin reagent for amino acid analysis nih.gov.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 2: Reduction of the Ester Group

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | 2-amino-2-(pyridin-4-yl)ethanol | Anhydrous THF or Et2O, followed by aqueous workup |

| Sodium Borohydride (NaBH4) with activators (e.g., BF3·OEt2) | 2-amino-2-(pyridin-4-yl)ethanol | Anhydrous solvent (e.g., THF) |

Transformations of the Amine Moiety

The primary amine group is a key site for derivatization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and the formation of imines.

Acylation: The primary amine can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). For example, reaction with acetyl chloride or acetic anhydride would yield ethyl 2-acetamido-2-(pyridin-4-yl)acetate. The acylation of amines can also be performed in environmentally benign brine solutions using acetyl chloride organic-chemistry.org.

Alkylation: The nitrogen atom of the amine group can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. It is often challenging to control the degree of alkylation, and mixtures of mono- and di-alkylated products can be formed. To achieve selective mono-alkylation, reductive amination is a commonly employed alternative. The N-alkylation of amino acids can be achieved through various methods, including base-mediated alkylation of N-tosyl sulfonamides and the use of sodium hydride and methyl iodide researchgate.net.

Table 3: Reactions of the Amine Moiety

| Reaction | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)2O) | N-acyl derivative | Inert solvent, base (e.g., pyridine, Et3N) |

| Alkylation | Alkyl halide (R'X) | N-alkyl derivative(s) | Solvent, often with a base to scavenge HX |

The primary amine group of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form imines, also known as Schiff bases masterorganicchemistry.comchemistrysteps.comyoutube.com. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule masterorganicchemistry.comyoutube.com. The reaction is reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product.

The formation of Schiff bases from α-amino acid esters is a well-established method for the synthesis of more complex amino acid derivatives acs.orgthieme-connect.comtandfonline.com. These Schiff bases can then be used in a variety of subsequent reactions, such as alkylation or reduction to form secondary amines rsc.org.

Table 4: Formation of Schiff Bases

| Reactant | Product | General Conditions |

|---|---|---|

| Aldehyde (R'CHO) | Ethyl 2-(alkylideneamino)-2-(pyridin-4-yl)acetate | Acid catalyst, removal of water |

| Ketone (R'R''CO) | Ethyl 2-(alkylideneamino)-2-(pyridin-4-yl)acetate | Acid catalyst, removal of water |

Pyridine Ring Modifications

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is difficult and requires harsh reaction conditions study.comquora.comquora.com. When it does occur, substitution is favored at the 3- and 5-positions (meta to the nitrogen) because the intermediates formed from attack at these positions are less destabilized than those from attack at the 2-, 4-, and 6-positions study.comquora.comquora.com.

The reactivity of the pyridine ring towards electrophiles can be significantly enhanced by N-oxidation. The resulting pyridine-N-oxide is more susceptible to electrophilic attack, with substitution occurring preferentially at the 4-position quimicaorganica.org. The N-oxide can then be reduced back to the pyridine. For example, the nitration of 4-acetylpyridine is achieved after N-oxidation to promote substitution at the 2-position oaji.net. The nitration of 3,5-dimethylpyridine-N-oxide yields the 4-nitro derivative google.com.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and is therefore susceptible to nucleophilic attack, especially at the 2- and 4-positions, where the negative charge in the intermediate can be stabilized by the nitrogen atom. However, for a nucleophilic substitution to occur, a good leaving group must be present on the ring. The amino group in 4-aminopyridine derivatives can influence the reactivity of the pyridine ring towards halogens and interhalogens acs.org. In some cases, nucleophilic substitution on a pyridine ring can be accompanied by a nitro group migration researchgate.net.

Table 5: Pyridine Ring Reactivity

| Reaction Type | Reactivity | Preferred Position(s) | Comments |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | 3, 5 | Requires harsh conditions. Reactivity can be enhanced by N-oxidation, which directs substitution to the 4-position. |

| Nucleophilic Aromatic Substitution | Activated | 2, 6 | Requires a good leaving group on the ring. |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule and their neighboring environments. For a molecule like Ethyl 2-amino-2-(pyridin-4-YL)acetate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.

The ethyl ester group would characteristically present as a quartet signal for the methylene protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). youtube.com The chemical shift of the methylene quartet is typically found further downfield (around 4.1-4.2 ppm) due to the deshielding effect of the adjacent oxygen atom, while the methyl triplet appears more upfield (around 1.2-1.3 ppm). youtube.com

The protons on the pyridin-4-yl ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the substitution pattern at the 4-position, the pyridine (B92270) ring protons are expected to appear as two distinct sets of doublets, characteristic of an AA'BB' spin system. The protons at positions 2 and 6 (ortho to the nitrogen) are generally shifted further downfield compared to the protons at positions 3 and 5.

The methine proton (-CH(NH₂)-) attached to the chiral center is expected to appear as a singlet or a broadened singlet, with its chemical shift influenced by the adjacent amino and pyridinyl groups. The protons of the primary amine (-NH₂) often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. rsc.org

A summary of predicted ¹H NMR chemical shifts for this compound based on analogous structures is presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Ethyl) | 1.2 - 1.3 | Triplet (t) | ~7.1 |

| -OCH₂- (Ethyl) | 4.1 - 4.2 | Quartet (q) | ~7.1 |

| -CH- (α-carbon) | 4.5 - 5.0 | Singlet (s) | N/A |

| -NH₂ | 2.0 - 4.0 | Broad Singlet (br s) | N/A |

| Pyridine H-3, H-5 | 7.2 - 7.5 | Doublet (d) | ~5-6 |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.

The carbonyl carbon (-C=O) of the ester group is typically found in the highly deshielded region of the spectrum, around 170-175 ppm. mdpi.com The carbons of the ethyl group, -OCH₂- and -CH₃, would appear at approximately 61-62 ppm and 14-15 ppm, respectively. researchgate.net The α-carbon, bonded to the amino and pyridinyl groups, would have a chemical shift in the range of 55-65 ppm.

The carbons of the pyridin-4-yl ring will have characteristic shifts in the aromatic region (120-160 ppm). The carbon atom attached to the α-carbon (C4) will be significantly deshielded, as will the carbons adjacent to the nitrogen atom (C2 and C6). The remaining carbons (C3 and C5) will appear at a relatively higher field. rsc.org

A summary of predicted ¹³C NMR chemical shifts is provided in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethyl) | ~14 |

| -OCH₂- (Ethyl) | ~62 |

| -CH- (α-carbon) | ~58 |

| -C=O (Ester) | ~172 |

| Pyridine C-3, C-5 | ~122 |

| Pyridine C-2, C-6 | ~150 |

Since this compound contains a chiral center at the α-carbon, it exists as a pair of enantiomers. Advanced NMR techniques are crucial for determining the absolute configuration and enantiomeric purity.

One common method involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which react with the amino group to form diastereomeric amides. usm.edu These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. The differences in the chemical shifts of protons near the newly formed stereocenter in the diastereomeric products can be used to assign the absolute configuration based on established conformational models. nih.govresearchgate.net

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also provide stereochemical information. NOESY detects through-space interactions between protons that are in close proximity (< 5 Å). nanalysis.comlibretexts.org For conformationally restricted derivatives of chiral molecules, NOESY can reveal the relative orientation of different parts of the molecule, which can be used to deduce the stereochemistry. youtube.com For instance, after forming a derivative with a bulky chiral auxiliary, NOESY correlations can establish the spatial relationship between protons on the auxiliary and protons on the original molecule, thereby revealing its absolute configuration. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and obtain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ijprajournal.com For this compound, LC-MS is an essential tool for confirming its molecular weight and for identifying and quantifying impurities. researchgate.net

In a typical LC-MS analysis, a sample is first separated on an HPLC column. The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming a protonated molecular ion [M+H]⁺. For this compound (molecular formula C₉H₁₂N₂O₂), the expected molecular weight is 180.21 g/mol . The LC-MS analysis would therefore be expected to show a prominent peak at an m/z of 181.22 for the [M+H]⁺ ion.

Furthermore, LC-MS is invaluable for impurity profiling in pharmaceutical development and quality control. ijprajournal.com It can detect and help identify process-related impurities (e.g., starting materials, reagents, intermediates) and degradation products that may be present in the sample, even at trace levels. nih.gov The retention time from the LC provides an additional dimension of separation and identification.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). uni-rostock.de This precision allows for the unambiguous determination of a compound's elemental formula. acs.org

This is possible because the exact mass of an atom is not an integer value (with the exception of carbon-12). For example, the mass of ¹H is 1.00783 amu, ¹⁴N is 14.0031 amu, and ¹⁶O is 15.9949 amu. Consequently, different combinations of atoms will result in unique exact masses. uni-rostock.de

For this compound, with the molecular formula C₉H₁₂N₂O₂, the calculated exact mass of the neutral molecule is 180.0900. An HRMS measurement of the protonated molecule [M+H]⁺ would yield a value very close to 181.0972. This highly accurate mass measurement would provide strong evidence to confirm the elemental composition C₉H₁₃N₂O₂⁺ for the observed ion, thereby verifying the molecular formula of the parent compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its characteristic vibrational modes. Both FT-IR and Raman spectroscopy offer complementary information for a comprehensive structural analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the various functional groups present in this compound based on their distinct infrared absorption frequencies. The spectrum of this compound is characterized by vibrations of the pyridine ring, the amino group, and the ethyl ester moiety.

The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1615-1465 cm⁻¹ region. researchgate.net Specifically, a strong intensity band around 1600 cm⁻¹ can be attributed to the C=N stretching vibration, while another band in the 1520-1465 cm⁻¹ range corresponds to C=C stretching. researchgate.net The in-plane and out-of-plane C-H bending vibrations of the pyridine ring are also observable at lower frequencies.

The primary amino group (-NH₂) attached to the alpha-carbon gives rise to characteristic N-H stretching vibrations. These are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. A broad absorption band around 3436 cm⁻¹ is indicative of the N-H stretching vibration. researchgate.net

The ethyl ester group (-COOCH₂CH₃) presents several key absorption bands. A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the ester. researchgate.net Additionally, the C-O stretching vibrations of the ester group will produce intense bands in the 1300-1000 cm⁻¹ region. The presence of the ethyl group will also contribute to C-H stretching vibrations from the methyl and methylene groups, typically observed around 2980-2850 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H Asymmetric & Symmetric Stretching | Amino Group |

| 2980-2850 | C-H Stretching | Ethyl Group |

| 1750-1735 | C=O Stretching | Ester |

| ~1600 | C=N Stretching | Pyridine Ring |

| 1520-1465 | C=C Stretching | Pyridine Ring |

| 1300-1000 | C-O Stretching | Ester |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the pyridine ring.

The ring stretching modes of the pyridine moiety are expected to be strong and well-defined in the Raman spectrum. The symmetric ring breathing vibration, a characteristic feature for pyridines, typically appears as a strong band around 990-1030 cm⁻¹. Other ring stretching vibrations are observed in the 1300-1600 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com

While N-H stretching vibrations are generally weak in Raman spectra, the C-H stretching vibrations of the ethyl group and the aromatic C-H stretching of the pyridine ring will be observable. The C=O stretching of the ester group, while strong in the IR, will likely show a weaker band in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Aromatic C-H Stretching | Pyridine Ring |

| 2980-2850 | Aliphatic C-H Stretching | Ethyl Group |

| ~1600 | Ring Stretching | Pyridine Ring |

| 990-1030 | Symmetric Ring Breathing | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the pyridine ring and the influence of the amino and ester substituents.

The pyridine ring itself exhibits characteristic π → π* and n → π* transitions. The π → π* transitions typically occur at shorter wavelengths with high intensity, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths with lower intensity. sielc.com For pyridine, these bands are generally observed around 200 nm and 260 nm, respectively. sielc.com

The presence of the amino group, an auxochrome, attached to the carbon adjacent to the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the delocalization of the lone pair of electrons on the nitrogen of the amino group with the π-system of the pyridine ring. This shift can move the primary absorption band to longer wavelengths, often above 230 nm and the secondary band to near 270-280 nm. The ethyl acetate (B1210297) group is not a significant chromophore in this context and is not expected to have a major impact on the UV-Vis spectrum.

Table 3: Predicted UV-Vis Spectral Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~230-240 nm | π → π | Pyridine Ring with Amino Substituent |

| ~270-280 nm | n → π | Pyridine Ring with Amino Substituent |

Crystallographic Analysis and Structural Insights

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a detailed analysis of the crystal packing and specific intermolecular forces governing the supramolecular assembly of Ethyl 2-amino-2-(pyridin-4-YL)acetate cannot be conducted. Such an analysis would typically involve the examination of the following:

The molecular structure of this compound contains hydrogen bond donors (the amino N-H groups) and acceptors (the ester carbonyl oxygen, the ester ether oxygen, and the pyridinyl nitrogen). This suggests a high potential for the formation of a complex hydrogen-bonding network. However, in the absence of crystallographic data, the specific nature and geometry of these interactions, such as the formation of dimers, chains, or more complex motifs through N-H⋯O, C-H⋯O, or N-H⋯N bonds, remain speculative.

Conformational Analysis and Dihedral Angles

The conformation of this compound in the solid state, particularly the dihedral angles between the pyridine (B92270) ring and the acetate (B1210297) substituent, is currently unknown. A crystallographic study would provide precise values for these angles, offering insight into the preferred spatial arrangement of the molecule's constituent parts, which is influenced by both intramolecular steric effects and intermolecular packing forces.

Tautomeric Forms and Isomerism in Solid State

The potential for tautomerism or the existence of different isomers in the solid state for this compound has not been investigated through crystallographic methods. While different tautomeric forms are theoretically possible, their existence and stability within a crystal lattice can only be confirmed through experimental structural analysis.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are foundational to modern computational chemistry, providing precise information about electron distribution and energy levels within a molecule. For Ethyl 2-amino-2-(pyridin-4-YL)acetate, these studies reveal key aspects of its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis of these frontier orbitals indicates the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The pyridine (B92270) ring and the amino group are typically significant contributors to the HOMO, while the ester group and the pyridine ring influence the LUMO.

Table 1: Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

No specific data for HOMO-LUMO energies of this compound were found in the provided search results. The table is illustrative of how such data would be presented.

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This delocalization, or hyperconjugation, contributes significantly to the stability of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would highlight the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group as sites of negative potential. The hydrogen atoms of the amino group and the ethyl group would exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with other polar molecules and biological targets.

Ab initio (from first principles) calculations can be employed to investigate the presence and strength of intramolecular hydrogen bonds. In this compound, there is potential for a hydrogen bond to form between a hydrogen atom of the amino group and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the ester group.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the molecule's conformational landscape and dynamic properties.

This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Molecular dynamics simulations can explore this conformational space by simulating the molecule's movement at a given temperature. nih.gov These simulations can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates its biological activity and physical properties. The simulations often utilize force fields like the General Amber Force Field (GAFF) to model the interatomic interactions. irbbarcelona.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl bromo acetate (B1210297) |

| methylhydrazine |

| Phenylhydrazine |

| copper (II) acetate |

Prediction of Reactivity and Selectivity via Fukui Functions

Fukui functions are a powerful tool in computational chemistry for predicting the reactivity and selectivity of different sites within a molecule. d-nb.infowikipedia.org Derived from DFT, the Fukui function, f(r), describes the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron). A higher value indicates a more favorable site for a nucleophile to attack.

f-(r): for electrophilic attack (removal of an electron). A higher value indicates a more reactive site towards an electrophile.

f0(r): for radical attack.

The presence of the amino and ethyl acetate substituents on the α-carbon would significantly influence the local reactivity. The amino group is an activating group, increasing the electron density and making the molecule more susceptible to electrophilic attack. Conversely, the pyridine ring and the ester group are electron-withdrawing, which can influence the acidity of the α-hydrogen and the reactivity of the carbonyl carbon.

To quantitatively predict the most reactive sites, one would calculate the condensed Fukui functions for each atom in the molecule. These condensed reactivity indicators provide a numerical value for the reactivity of each atomic site. wikipedia.org

| Atomic Site | Predicted Reactivity towards Electrophiles (f-) | Predicted Reactivity towards Nucleophiles (f+) |

|---|---|---|

| Pyridine Nitrogen | High | Low |

| Amino Nitrogen | High | Low |

| Carbonyl Carbon | Low | High |

| α-Carbon | Moderately reactive, influenced by both substituents |

Table 2: A qualitative prediction of the reactivity of different sites in this compound based on general principles of Fukui functions.

A detailed computational study would be necessary to provide precise quantitative values for the Fukui functions and to definitively rank the reactivity of the various atomic sites within this compound.

Role As a Scaffold in Advanced Organic Synthesis and Design

Development of Complex Polycyclic Heterocycles

The synthesis of polycyclic heterocyclic systems—molecules containing multiple fused rings—is a primary focus in medicinal chemistry due to their prevalence in natural products and pharmacologically active compounds. These rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets.

A comprehensive review of the scientific literature indicates that while the synthesis of fused pyridine (B92270) systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines is an active area of research, the direct application of Ethyl 2-amino-2-(pyridin-4-YL)acetate as a key starting material in the construction of such complex polycyclic heterocycles is not extensively documented nih.gov. Synthetic strategies for these systems often commence from more common precursors like aminopyridine carbonitriles or dihydropyridinones nih.gov.

Scaffold Engineering for Targeted Molecular Architectures

Scaffold engineering involves the strategic modification of a core molecular structure to develop derivatives with specific, targeted properties. The pyridine ring within this compound is a prime candidate for such engineering due to its well-established importance in chemical design.

Pyridine Scaffolds as Privileged Structures in Chemical Design

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a fertile starting point for drug discovery. The pyridine ring is a quintessential example of such a scaffold naturalspublishing.comrsc.org. Its nitrogen atom can act as a hydrogen bond acceptor and a base, while the aromatic ring itself can engage in π-stacking and other non-covalent interactions. This versatility has led to the incorporation of the pyridine nucleus into a vast number of FDA-approved drugs targeting a wide array of diseases nih.govnih.gov. The ability to easily functionalize the pyridine ring at multiple positions further enhances its utility, allowing chemists to fine-tune the steric and electronic properties of the final molecule to optimize its biological activity and pharmacokinetic profile nih.gov.

Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Class | Role of Pyridine Moiety |

|---|---|---|

| Isoniazid | Antitubercular | Core component of the active pharmacophore naturalspublishing.com |

| Niacin (Vitamin B3) | Vitamin/Antihyperlipidemic | Essential biological pyridine derivative naturalspublishing.com |

| Amlodipine | Antihypertensive | Dihydropyridine calcium channel blocker |

| Atorvastatin | Antihyperlipidemic | Features a pyrrole-substituted pyridine ring |

| Sildenafil | Vasodilator (PDE5 inhibitor) | Part of the fused pyrazolopyrimidinone (B8486647) core |

Design of Chromenopyridine Scaffolds and Derivatives

Chromenopyridines are a class of fused heterocyclic compounds that combine the structural features of chromene and pyridine. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of reported biological activities, including anti-inflammatory and anti-bacterial properties. The synthesis of the chromenopyridine nucleus is a well-researched area, with numerous methods developed over the years naturalspublishing.comrsc.org. These synthetic routes often involve multi-component reactions and typically utilize starting materials such as salicylaldehydes, chromones, coumarins, or 4-aminocoumarin (B1268506) naturalspublishing.comrsc.org.

Despite the clear value of the chromenopyridine scaffold, a detailed survey of published synthetic methodologies does not indicate that this compound is a commonly used precursor for its construction. The established routes generally rely on building the pyridine portion of the fused system onto a pre-existing chromene or coumarin (B35378) ring naturalspublishing.comrsc.org.

Fabrication of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffolds

The tetrahydropyridothieno[2,3-d]pyrimidine scaffold is a complex, tricyclic system that has been successfully exploited in the design of potent enzyme inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR) kinase. The development of inhibitors based on this scaffold is a prime example of knowledge-based drug design, where a known hit compound is structurally modified to enhance potency and selectivity nih.gov.

The established synthetic pathway to this scaffold typically begins with the Gewald reaction, where a cyclic ketone (such as N-protected 4-piperidone) is condensed with ethyl cyanoacetate (B8463686) and sulfur to form a substituted aminothiophene nih.gov. This intermediate is then cyclized with formamide (B127407) to construct the fused thieno[2,3-d]pyrimidine (B153573) core nih.gov. This synthetic strategy, while highly effective for producing the desired scaffold, does not involve this compound as a building block.

Synthon Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The use of bifunctional molecules like this compound as synthons in MCRs would be an attractive strategy for rapidly generating molecular complexity. The amino and ester groups could potentially participate in a variety of classic MCRs, such as the Ugi or Hantzsch reactions, to build diverse heterocyclic libraries.

However, an extensive review of the literature does not currently highlight significant use of this compound as a key component in reported multi-component reactions for the synthesis of complex heterocycles. Research in this area tends to focus on other classes of amino esters or pyridine derivatives.

Precursor for Advanced Chemical Probes and Methodological Studies

Chemical probes are small molecules designed to study and manipulate biological systems. The development of such probes, for example, by incorporating fluorescent tags or reactive groups for covalent labeling, is crucial for chemical biology. The structure of this compound, with its primary amine and ester functionalities, offers potential handles for the attachment of reporter groups or for use in developing new synthetic methodologies.

Currently, there is limited specific information in the scientific literature detailing the application of this compound as a direct precursor for advanced chemical probes or as a central substrate in the development of new synthetic methods. While alterations of similar structures, such as ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, have been studied for their biological activity, the specific utility of the title compound in this context remains an area open for future exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.